molecular formula C14H10F2O3 B6400350 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261930-85-1

3-(2,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6400350
CAS No.: 1261930-85-1
M. Wt: 264.22 g/mol
InChI Key: CEWMYTCCQRIFFR-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5-methoxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(15)2-3-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMYTCCQRIFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689722
Record name 2',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-85-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261930-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and 5-methoxybenzoic acid.

    Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated intermediate is then coupled with 5-methoxybenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(2,5-difluorophenyl)-5-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(2,5-difluorophenyl)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)-5-methoxybenzoic acid
  • 3-(2,5-Difluorophenyl)-4-methoxybenzoic acid
  • 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Comparison:

  • Structural Differences: The position of the fluorine atoms and the methoxy group can significantly influence the compound’s reactivity and properties.
  • Unique Properties: 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which can result in distinct biological and chemical behaviors compared to its analogs.

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